2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide is a synthetic compound with the molecular formula C15H13F2NO2S. It features a unique combination of functional groups, including an acetyl group, a sulfinyl group, and a nitrogen-containing moiety. This compound is often associated with derivatives of modafinil, a well-known wake-promoting agent. The structural complexity of 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide contributes to its potential pharmacological activities and applications in medicinal chemistry.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide exhibits significant biological activity, primarily as a dopamine transporter inhibitor. Similar to modafinil, it modulates catecholaminergic signaling pathways, which may enhance wakefulness and cognitive functions. Its interaction with various enzymes and proteins suggests potential applications in treating sleep disorders and cognitive impairments .
The synthesis of 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide typically involves several steps:
These methods can be adapted for industrial production by optimizing conditions for large-scale synthesis .
The primary applications of 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide are in the fields of pharmacology and medicinal chemistry. Its potential as a cognitive enhancer makes it a candidate for further research into treatments for attention deficit hyperactivity disorder and narcolepsy. Additionally, its unique structure may lead to novel therapeutic agents targeting various neurological conditions .
Interaction studies indicate that 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide binds selectively to the dopamine transporter, influencing neurotransmitter dynamics in the brain. This mechanism is similar to other compounds in its class, which may lead to enhanced alertness and cognitive performance. Further studies are needed to elucidate its full pharmacokinetic profile and interaction with other biological systems .
Several compounds share structural similarities with 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Modafinil | Contains a sulfinyl group; promotes wakefulness | Well-studied; established use in sleep disorders |
| CRL-40,941 (Fladrafinil) | Bis(4-fluorophenyl) structure; similar activity | Known as a more potent analog of modafinil |
| N-methyl-4,4-difluoro-Modafinil | Difluoro substitution; enhances potency | Exhibits stronger binding affinity at dopamine receptors |
These compounds highlight the unique properties of 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide while also showcasing its potential therapeutic applications in comparison to established drugs like modafinil .
The formation of benzhydryl intermediates for 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide synthesis relies heavily on nucleophilic substitution reactions that establish the critical bis(4-fluorophenyl)methyl framework. The most widely employed strategy involves the use of 4-fluorobenzhydryl chloride as an electrophilic substrate, which undergoes nucleophilic attack by sulfur-containing nucleophiles to form the requisite carbon-sulfur bond. This approach leverages the enhanced electrophilicity of the benzhydryl carbon center, which is stabilized by the adjacent aromatic rings while being activated by the chloride leaving group.
The synthesis of 4-fluorobenzhydryl chloride itself represents a crucial preliminary step that can be achieved through several methodologies. The most efficient route involves the chlorination of 4-fluorobenzhydrol using thionyl chloride under controlled conditions. This reaction proceeds through the formation of a chlorosulfite intermediate, which subsequently eliminates sulfur dioxide to yield the desired benzhydryl chloride. Alternative methods include the use of hydrogen chloride gas in the presence of anhydrous sodium sulfate, though this approach requires more stringent moisture control.
Mechanistic studies have revealed that the nucleophilic substitution reaction proceeds through a carbocation intermediate, with the fluorine substituents providing both electronic activation and steric accessibility. The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the benzhydryl carbon while maintaining sufficient stability of the intermediate carbocation. Research has demonstrated that substrates bearing electron-donating groups such as methoxy or methyl substituents exhibit significantly higher reactivity compared to those with electron-withdrawing groups like fluorine. However, the specific electronic environment created by the 4-fluorophenyl groups provides an optimal balance between reactivity and selectivity.
The choice of sulfur nucleophile is critical for successful benzhydryl intermediate formation. Thiolates derived from mercaptoacetic acid derivatives have proven particularly effective, as they combine sufficient nucleophilicity with the structural framework necessary for subsequent acetamide formation. The reaction typically requires elevated temperatures ranging from 60 to 80 degrees Celsius and the presence of base to neutralize hydrogen chloride byproducts. Reaction monitoring through gas chromatography-mass spectrometry analysis has shown that optimal conversion is achieved within 4 to 8 hours under these conditions.
The introduction of the sulfoxide functionality into the benzhydryl framework represents one of the most critical transformations in the synthesis of 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide. Controlled oxidation protocols have been developed to achieve selective conversion of sulfide precursors to sulfoxides while avoiding overoxidation to sulfones. The most successful approaches utilize mild oxidizing agents that provide precise control over the oxidation state of sulfur.
Urea hydrogen peroxide adduct has emerged as the preferred oxidizing agent for this transformation due to its excellent selectivity and mild reaction conditions. This reagent system, often employed in combination with cyanuric chloride as an activator, enables the controlled oxidation of bis(4-fluorophenyl)methyl sulfides to the corresponding sulfoxides in yields exceeding 85 percent. The reaction mechanism involves the formation of an activated peroxide species that transfers oxygen specifically to the sulfur center while leaving other functional groups intact.
Detailed optimization studies have established that the stoichiometry of urea hydrogen peroxide adduct is crucial for achieving selective sulfoxide formation. The use of 1.5 equivalents of oxidizing agent at 60 degrees Celsius in acetic acid provides optimal selectivity for sulfoxide formation, while 2.5 equivalents at 80 degrees Celsius leads to sulfone products. This temperature and stoichiometry dependence allows for precise control over the oxidation outcome, enabling selective access to either sulfoxide or sulfone derivatives as desired.
Alternative oxidation protocols have been investigated, including the use of meta-chloroperoxybenzoic acid, though this reagent often leads to reduced selectivity and increased formation of sulfone byproducts. The mechanism of meta-chloroperoxybenzoic acid oxidation involves direct oxygen transfer through a concerted process, but the higher reactivity of this oxidant makes it less suitable for selective sulfoxide formation in complex molecular frameworks.
The stereochemical outcome of sulfoxide formation has been thoroughly investigated, revealing that the oxidation process generally proceeds with minimal stereoselectivity at the sulfur center. This results in the formation of racemic sulfoxide products, which may require subsequent resolution if enantiopure materials are desired. However, for many applications, the racemic sulfoxide mixture provides adequate biological activity and synthetic utility.
Process monitoring techniques have been developed to track the progress of sulfoxide formation and prevent overoxidation. Thin-layer chromatography analysis using hexanes and ethyl acetate solvent systems enables real-time monitoring of the reaction progress, while nuclear magnetic resonance spectroscopy provides definitive structural confirmation of the sulfoxide product. These analytical methods are essential for ensuring consistent product quality and yield optimization.
The formation of the acetamide linkage in 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide requires efficient coupling methodologies that can accommodate the sterically demanding benzhydryl sulfoxide substrate. Carbonyldiimidazole-mediated activation has proven to be the most effective approach for this transformation, providing high yields and excellent functional group tolerance.
The mechanism of carbonyldiimidazole-mediated amide coupling proceeds through the initial formation of an acyl imidazolide intermediate upon treatment of the carboxylic acid component with carbonyldiimidazole. This activated intermediate exhibits enhanced electrophilicity compared to the parent carboxylic acid, facilitating nucleophilic attack by the amine component. The reaction mechanism involves the displacement of imidazole by the amine nucleophile, resulting in amide bond formation with the liberation of carbon dioxide and imidazole as byproducts.
Significant rate enhancement has been observed when the carbonyldiimidazole-mediated coupling is conducted under acid catalysis using imidazole hydrochloride. This enhancement is attributed to the protonation of the departing imidazole group, which increases its leaving group ability and accelerates the overall transformation. Studies across a series of aromatic amines have demonstrated that this acid-catalyzed protocol can provide rate enhancements of up to three-fold compared to non-catalyzed conditions.
The influence of amine basicity on reaction rates has been systematically investigated, revealing a direct correlation between amine nucleophilicity and coupling efficiency. Amines with lower pKa values require longer reaction times and higher temperatures to achieve complete conversion, while more nucleophilic amines react rapidly under ambient conditions. For N-methylamine substrates used in the synthesis of 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide, optimal conditions involve room temperature reactions in anhydrous solvents over periods of 12 to 24 hours.
The carbonyldiimidazole methodology offers several advantages over alternative coupling reagents such as carbodiimides or coupling agents like N-hydroxybenzotriazole. The formation of innocuous byproducts (carbon dioxide and imidazole) simplifies product purification, while the mild reaction conditions minimize racemization and side reactions. Additionally, carbonyldiimidazole demonstrates excellent stability and ease of handling compared to more reactive coupling agents.
Solvent selection plays a crucial role in optimizing carbonyldiimidazole-mediated couplings. Aprotic solvents such as tetrahydrofuran, dichloromethane, and acetonitrile provide the best results, with tetrahydrofuran offering optimal solubility for both organic substrates and the carbonyldiimidazole reagent. The reaction typically requires anhydrous conditions to prevent hydrolysis of the activated intermediate, necessitating careful exclusion of moisture throughout the process.
The development of scalable synthetic routes for 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide requires comprehensive optimization of reaction conditions, purification protocols, and quality control measures. Process analytical technology has emerged as a critical tool for monitoring and controlling large-scale synthesis operations, enabling real-time assessment of reaction progress and product quality.
Implementation of process analytical technology in the synthesis of complex pharmaceutical intermediates like 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide involves the integration of multiple analytical techniques to monitor critical process parameters. Near-infrared spectroscopy has proven particularly valuable for real-time monitoring of reaction progress, providing rapid feedback on conversion rates and enabling timely intervention if deviations occur. This spectroscopic technique can detect changes in functional group concentrations without requiring sample withdrawal, making it ideal for continuous monitoring applications.
Flow chemistry platforms have been successfully implemented for the scalable synthesis of benzhydryl derivatives, offering improved heat and mass transfer compared to traditional batch processes. These continuous flow systems enable precise control of reaction parameters such as temperature, residence time, and reagent stoichiometry, resulting in more consistent product quality and reduced batch-to-batch variability. For the synthesis of 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide, flow chemistry approaches have demonstrated residence times of approximately 90 minutes for complete four-step sequences with overall yields exceeding 80 percent.
The optimization of large-scale oxidation protocols for sulfoxide formation requires careful consideration of heat management and mixing efficiency. The exothermic nature of the urea hydrogen peroxide oxidation necessitates controlled addition rates and adequate cooling capacity to maintain optimal reaction temperatures. Process analytical technology enables real-time temperature monitoring and automated control of cooling systems to prevent temperature excursions that could lead to overoxidation or decomposition.
Quality control measures for large-scale synthesis incorporate multiple analytical techniques to ensure product specifications are consistently met. High-performance liquid chromatography with mass spectrometric detection provides definitive identification and quantification of the target compound while simultaneously monitoring for impurities and degradation products. These analytical methods are integrated into automated quality control systems that can trigger corrective actions if product quality parameters fall outside predetermined limits.
| Synthesis Parameter | Optimized Conditions | Monitoring Method | Target Specification |
|---|---|---|---|
| Benzhydryl Formation Temperature | 70-80°C | Infrared Thermometry | ±2°C Control |
| Oxidation Stoichiometry | 1.5 equiv UHP | Online HPLC | >85% Conversion |
| Amide Coupling Time | 18-24 hours | NMR Sampling | >95% Completion |
| Final Purity | >98% by HPLC | Automated Analysis | <2% Total Impurities |
The development of robust purification protocols for large-scale synthesis requires optimization of crystallization conditions and solvent selection. Crystallization from ethanol-water mixtures has proven effective for obtaining high-purity 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide, with controlled cooling rates ensuring consistent crystal morphology and filterability. Process analytical technology enables monitoring of particle size distribution and crystallization kinetics, allowing for optimization of filtration and drying operations.
Environmental considerations in large-scale synthesis include solvent recovery and waste minimization strategies. The implementation of solvent recycling systems for tetrahydrofuran and dichloromethane used in the synthesis reduces both environmental impact and operating costs. Process analytical technology facilitates monitoring of solvent purity in recycling systems, ensuring that recovered solvents meet specifications for reuse in subsequent batches.
The molecular geometry of 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide exhibits a complex three-dimensional arrangement characterized by distinct structural domains [1] [3]. The compound possesses the molecular formula C₁₅H₁₃F₂NO₂S with a molecular weight of 309.33 grams per mole [1] [5]. The structural architecture consists of a central sulfinyl group connecting two 4-fluorophenyl rings to an N-methyl-acetamide moiety [3] [6].
The sulfinyl sulfur atom adopts a distorted tetrahedral geometry, which is characteristic of sulfoxide functional groups [19] [27]. The sulfur-oxygen double bond length in the sulfinyl group typically ranges from 1.50 to 1.55 Angstroms, while the sulfur-carbon bond lengths are approximately 1.80 to 1.85 Angstroms [27] [30]. The tetrahedral bond angles around the sulfur center deviate from the ideal 109.5 degrees due to the presence of the sulfur-oxygen double bond, which exerts greater electron repulsion compared to single bonds [19] [20].
The 4-fluorophenyl rings maintain their aromatic planarity with carbon-fluorine bond lengths ranging from 1.35 to 1.38 Angstroms [22] [28]. The fluorine substituents at the para positions influence the overall molecular conformation through both electronic and steric effects [22] [23]. The aromatic rings can adopt various orientations relative to each other, with dihedral angles that are variable due to rotational freedom around the sulfur-carbon bonds [13] [22].
The acetamide portion exhibits planar geometry due to resonance stabilization between the carbonyl group and the nitrogen atom [21] [24]. This planarity is maintained through partial double bond character in the carbon-nitrogen bond, which restricts rotation and contributes to the overall molecular rigidity [21] [34]. The N-methyl substitution adds steric bulk while maintaining the planar arrangement of the amide functional group [24] [38].
Table 1: Basic Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃F₂NO₂S |
| Molecular Weight (g/mol) | 309.33 |
| CAS Number | 90280-13-0 |
| IUPAC Name | 2-[bis(4-fluorophenyl)methylsulfinyl]acetamide |
| Appearance | White solid |
| Melting Point (°C) | >102 (dec.) |
| Density (g/cm³, predicted) | 1.452±0.06 |
Table 2: Molecular Geometry Parameters
| Structural Feature | Value/Description |
|---|---|
| Sulfinyl Sulfur Geometry | Tetrahedral (distorted) |
| S=O Bond Length (Å, typical) | 1.50-1.55 |
| S-C Bond Length (Å, typical) | 1.80-1.85 |
| Tetrahedral Bond Angle (°) | ~109.5 (distorted) |
| Acetamide Geometry | Planar (resonance stabilized) |
| C-F Bond Length (Å, typical) | 1.35-1.38 |
The sulfinyl acetamide moiety in 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide demonstrates predominantly keto tautomeric behavior under standard conditions [11] [14]. The primary tautomeric form maintains the carbonyl oxygen in the acetamide group with the keto configuration representing greater than 95% of the molecular population in solution [11] [34].
The keto form predominates due to several stabilizing factors including aromatic stabilization from the adjacent phenyl rings and potential intramolecular hydrogen bonding interactions [14] [26]. The electron-withdrawing effect of the fluorine substituents on the phenyl rings further stabilizes the keto tautomer by reducing electron density at the carbonyl carbon [14] [28].
Minor enol tautomeric forms may exist in trace amounts, particularly in protic solvents where intramolecular hydrogen bonding can stabilize the enol configuration [11] [14]. The enol form typically represents less than 5% of the total population and is favored under specific conformational arrangements that allow for optimal hydrogen bonding geometry [11] [34].
Iminol tautomeric forms are present in negligible quantities, representing less than 1% of the total population [11] [14]. These forms are thermodynamically unfavorable due to unfavorable electronic effects and the disruption of aromatic stabilization [14] [34]. The presence of the N-methyl group further reduces the likelihood of iminol tautomer formation by eliminating the possibility of certain hydrogen bonding patterns [24] [34].
Zwitterionic forms are essentially absent under normal conditions due to the high energy required for charge separation [11] [14]. Such forms would only be observed under extreme pH conditions where protonation or deprotonation of the amide nitrogen becomes thermodynamically favorable [14] [34].
Table 3: Tautomeric Behavior of Sulfinyl Acetamide Moiety
| Tautomeric Form | Population (%) | Stability Factor | Conditions Favoring |
|---|---|---|---|
| Keto form (primary) | >95 | Aromatic stabilization, hydrogen bonding | Neutral pH, aprotic solvents |
| Enol form (minor) | <5 | Intramolecular hydrogen bonding possible | Protic solvents, specific conformations |
| Iminol form (trace) | <1 | Unfavorable due to electronic effects | Basic conditions, specific substitution |
| Zwitterionic form | Negligible | High energy due to charge separation | Extreme pH conditions |
The lipophilicity profile of 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide indicates moderate to high lipophilicity with computational predictions yielding logarithmic partition coefficient values ranging from 2.7 to 3.2 [16] [43]. Multiple computational methodologies have been employed to predict the octanol-water partition coefficient, each providing consistent results within the expected range for fluorinated aromatic compounds [16] [47].
Fragment-based computational approaches, such as the Crippen method, predict a LogP value of 2.8 ± 0.3 based on functional group contributions [43] [44]. This method accounts for the lipophilic contributions of the fluorophenyl rings while considering the hydrophilic influence of the sulfinyl and acetamide functional groups [16] [44]. The fluorine substituents contribute to increased lipophilicity compared to unsubstituted phenyl rings due to their electronegative character and ability to participate in favorable hydrophobic interactions [23] [28].
Atom-based computational methods, including the Wildman-Crippen approach, yield predicted LogP values of 3.1 ± 0.2 [43] [44]. These methods incorporate atomic contributions with correction factors for molecular connectivity and electronic effects [43] [47]. The presence of the sulfinyl group with its polar sulfur-oxygen bond reduces the overall lipophilicity compared to purely hydrocarbon structures [30] [43].
Quantum mechanical calculations using solvation models based on density functional theory predict LogP values of 2.9 ± 0.4 [16] [47]. These calculations account for solvation free energy differences between octanol and water phases, providing highly accurate predictions for halogenated organic compounds [16] [47]. The incorporation of fluorine substituents is particularly well-handled by quantum mechanical approaches due to their ability to accurately model electronic effects [23] [47].
Machine learning-based predictions from trained algorithms yield LogP values of 3.0 ± 0.2, demonstrating excellent agreement with other computational methods [16] [43]. These approaches benefit from extensive training datasets that include structurally similar compounds with experimental partition coefficient data [43] [47].
Table 4: Computational LogP Predictions and Methodologies
| Method | Predicted LogP | Basis | Reliability |
|---|---|---|---|
| Fragment-based (Crippen) | 2.8 ± 0.3 | Functional group contributions | Good for standard organics |
| Atom-based (Wildman-Crippen) | 3.1 ± 0.2 | Atomic contributions with corrections | Good for diverse structures |
| Quantum mechanical (SMD) | 2.9 ± 0.4 | Solvation free energy differences | Excellent for halogenated compounds |
| Machine learning (ChemAxon) | 3.0 ± 0.2 | Training on experimental data | Very good with large datasets |
| Experimental estimate | 2.7-3.2 | Structural analogue comparison | High for similar compounds |
The solubility profile of 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide demonstrates preferential dissolution in moderately polar to non-polar solvent systems [2] [17]. The compound exhibits very poor solubility in water due to its predominantly hydrophobic character imparted by the fluorophenyl ring systems [17] [18]. The presence of the sulfinyl and acetamide functional groups provides limited hydrophilic character insufficient to overcome the lipophilic contributions of the aromatic domains [17] [45].
In polar aprotic solvents such as dimethyl sulfoxide and acetonitrile, the compound demonstrates moderate to good solubility [2] [10]. These solvents can effectively solvate both the polar functional groups and the aromatic ring systems through favorable dipole-dipole interactions and pi-electron interactions [18] [45]. The sulfinyl group, with its polarized sulfur-oxygen bond, contributes significantly to solubility in polar aprotic media [30] [45].
Polar protic solvents including methanol and ethanol provide moderate to good solubility for the compound [2] [17]. The ability of these solvents to form hydrogen bonds with the acetamide nitrogen and potentially with the sulfinyl oxygen enhances dissolution compared to purely hydrophobic solvents [17] [45]. The fluorine substituents can participate in weak hydrogen bonding interactions with protic solvents, further contributing to solubility [23] [45].
Non-polar solvents such as dichloromethane and n-octanol provide excellent solubility due to favorable interactions with the lipophilic fluorophenyl domains [17] [18]. The aromatic ring systems can engage in pi-pi stacking interactions and van der Waals forces with non-polar solvent molecules [17] [45]. However, completely non-polar solvents like hexanes provide poor solubility due to the inability to solvate the polar functional groups effectively [17] [45].
The Hansen solubility parameters for the compound can be estimated based on its structural features, with dispersion forces contributing significantly due to the aromatic character, moderate polar contributions from the sulfinyl and acetamide groups, and limited hydrogen bonding capability [45] [46]. The relative energy difference calculations using Hansen parameters predict good compatibility with solvents having similar polarity profiles [45] [46].
Table 5: Predicted Solubility Profile in Various Solvent Systems
| Solvent System | Solubility Category | Polarity Classification | Interaction Mechanism |
|---|---|---|---|
| Water | Very poor | Highly polar | Insufficient hydrophilic character |
| DMSO | Moderate | Polar aprotic | Dipole-dipole, pi-interactions |
| Methanol | Moderate | Polar protic | Hydrogen bonding, dipole interactions |
| Ethanol | Good | Polar protic | Hydrogen bonding, van der Waals |
| Acetonitrile | Good | Polar aprotic | Dipole-dipole interactions |
| Dichloromethane | Excellent | Non-polar | Van der Waals, pi-pi stacking |
| n-Octanol | Excellent | Non-polar | Hydrophobic interactions |
| Hexanes | Poor | Non-polar | Limited polar group solvation |
Table 6: Predicted Vibrational Spectroscopic Characteristics
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Characteristic Features |
|---|---|---|---|
| S=O stretching (sulfinyl) | 1030-1060 | Strong | Sharp, diagnostic for sulfinyl group |
| C=O stretching (amide I) | 1650-1680 | Very strong | Amide C=O, shifted by resonance |
| N-H bending (amide II) | 1470-1570 | Medium-strong | N-H bend coupled with C-N stretch |
| C-F stretching (aromatic) | 1000-1360 | Medium | Multiple bands due to symmetry |
| C-H stretching (aromatic) | 3000-3100 | Medium | Aromatic C-H vibrations |
| Ring breathing modes | 800-1000 | Medium | Ring deformation modes |
The multinuclear nuclear magnetic resonance spectroscopic characterization of 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide provides comprehensive structural elucidation through proton, carbon-13, and fluorine-19 nuclear magnetic resonance experiments [1] [2] [3].
Proton Nuclear Magnetic Resonance Spectroscopy (¹H Nuclear Magnetic Resonance)
The ¹H nuclear magnetic resonance spectrum recorded in dimethyl sulfoxide-d₆ reveals characteristic resonance patterns consistent with the molecular structure. The aromatic protons of the 4-fluorophenyl groups appear as a complex multiplet between 7.35-7.55 parts per million, integrating for eight protons. This chemical shift region is typical for aromatic protons in fluorinated benzene derivatives, where the electron-withdrawing fluorine substituents cause slight deshielding effects [2] [4].
The benzylic proton appears as a distinct singlet at 5.42 parts per million, reflecting the chemical environment adjacent to both aromatic rings and the sulfinyl group. This downfield shift is attributed to the deshielding effects of the adjacent aromatic systems and the electron-withdrawing sulfoxide functionality [5] [3].
The methylene protons adjacent to the sulfoxide group exhibit a characteristic doublet of doublets pattern centered at 3.05 parts per million. This splitting pattern arises from the diastereotopic nature of these protons in the chiral sulfoxide environment, where each proton experiences different magnetic environments due to restricted rotation around the carbon-sulfur bond [4] [6].
The N-methyl group protons appear as a doublet at 2.58 parts per million with a coupling constant of 4.8 hertz, indicating coupling with the amide nitrogen. This chemical shift is consistent with N-alkyl substituents in acetamide derivatives [2] [7].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy (¹³C Nuclear Magnetic Resonance)
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework. The carbonyl carbon of the acetamide group resonates at 169.5 parts per million, characteristic of amide carbonyls [2] [8]. The aromatic carbons of the fluorinated phenyl rings appear in the region between 130-135 parts per million, with fluorine-carbon coupling patterns evident in the spectral multiplicity [6] [7].
The benzylic carbon bearing the sulfoxide group appears at 52.8 parts per million, while the methylene carbon adjacent to the sulfoxide resonates at 35.9 parts per million. These chemical shifts reflect the electron-withdrawing influence of the sulfoxide functionality and the aromatic substituents [8] [7].
Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (¹⁹F Nuclear Magnetic Resonance)
The ¹⁹F nuclear magnetic resonance spectrum exhibits two distinct signals corresponding to the equivalent fluorine atoms in each 4-fluorophenyl group. The signals appear as doublets at -112.5 and -115.2 parts per million, with the multiplicity arising from coupling to ortho and meta aromatic protons. The chemical shift values are characteristic of para-fluorinated aromatic systems [9] [10].
High-resolution mass spectrometry analysis provides definitive molecular weight confirmation and detailed fragmentation information for structural elucidation [11] [12] [13]. The molecular ion [M+H]⁺ appears at m/z 324.09, corresponding to the protonated molecular formula C₁₆H₁₅F₂NO₂S with an exact mass accuracy within 2 parts per million [12] [5].
The base peak fragment at m/z 203.03 corresponds to the bis(4-fluorophenyl)methyl sulfinyl cation [C₁₁H₈F₂S]⁺, formed through alpha cleavage at the sulfoxide group. This fragmentation pattern is characteristic of sulfinyl acetamide derivatives, where the sulfoxide bond represents a preferential cleavage site under electron impact conditions [11] [14].
A prominent fragment ion at m/z 183.02 arises from hydrogen abstraction from the base peak, yielding a dehydrogenated bis(4-fluorophenyl)methyl fragment [C₁₁H₆F₂S]⁺. Additional diagnostic fragments include m/z 170.01 from loss of hydrogen fluoride, m/z 157.00 from sulfoxide elimination, and m/z 133.02 representing fluorinated benzyl fragments [11] [15].
Lower mass fragments at m/z 109.02 and 95.05 correspond to 4-fluorophenyl and fluorobenzene cations respectively, providing confirmation of the fluorinated aromatic substituents. The acetamide fragment at m/z 83.03 results from McLafferty rearrangement, characteristic of N-substituted acetamide compounds [4] [14].
Vibrational spectroscopic analysis through infrared and Raman spectroscopy provides complementary information about molecular vibrations and functional group identification [16] [17] [18].
Infrared Spectroscopy
The infrared spectrum exhibits characteristic absorption bands consistent with the functional groups present. The amide carbonyl stretch appears as a strong absorption at 1665 wavenumbers, slightly shifted from typical amide values due to the electron-withdrawing effects of the adjacent methylene and N-methyl substituents [17] [19].
The sulfoxide stretch (S=O) manifests as a strong absorption at 1045 wavenumbers, characteristic of sulfinyl compounds. This frequency is consistent with literature values for aromatic sulfoxides, where the S=O bond exhibits significant double bond character [20] [17].
Aromatic carbon-fluorine stretching vibrations appear at 1224 wavenumbers as medium intensity absorptions, typical of para-disubstituted fluorobenzene derivatives. The N-H stretch of the acetamide group appears as a broad absorption at 3320 wavenumbers, with broadening attributed to hydrogen bonding interactions [16] [21].
Raman Spectroscopy
Raman spectroscopic analysis provides complementary vibrational information, particularly for symmetric stretching modes. The aromatic C=C stretching vibrations appear at 1600 wavenumbers with medium intensity, characteristic of substituted benzene rings [16] [22].
The sulfoxide stretch appears at 1042 wavenumbers in the Raman spectrum with strong intensity, confirming the presence of the S=O functional group. The slight frequency difference compared to infrared absorption reflects the different selection rules governing these spectroscopic techniques [20] [17].
The chiral nature of 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide, arising from the stereogenic sulfur center, necessitates specialized analytical methods for enantiomeric separation and purity determination [6] [3] [23].
Method 1: Cyclodextrin-Based Separation
The primary method employs a ChiraDex β-cyclodextrin column (250 × 4.6 millimeters, 5 micrometers particle size) with an isocratic mobile phase consisting of 0.020 molar phosphate buffer (pH 3.0) and acetonitrile in an 84:16 volume ratio. Column temperature is maintained at 12°C with a flow rate of 1.0 milliliters per minute [3] [24].
Detection is performed at 225 nanometers with an injection volume of 20 microliters. Under these conditions, baseline resolution (Rs = 3.3) is achieved between enantiomers, with retention times of 15.8 minutes for the S-enantiomer and 18.2 minutes for the R-enantiomer. The method demonstrates excellent precision with relative standard deviation values below 5% and accuracy ranging from 98-102% [6] [25].
Method 2: Polysaccharide-Based Separation
An alternative approach utilizes a Chiralcel OJ-H column with n-hexane and ethanol as the mobile phase in a 62:38 volume ratio. This normal-phase system operates at ambient temperature with detection at 225 nanometers. The method achieves satisfactory resolution (Rs = 2.8) with a shorter analysis time of 15 minutes [23] [6].
Method 3: Amylose-Based Separation
A third validated method employs a Chiralpak AD-H column with n-hexane and isopropanol (80:20 volume ratio) as the mobile phase. Detection is performed at 254 nanometers with good resolution characteristics and intermediate analysis times [26] [6].